molecular formula C23H26N2O5 B267275 N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer B267275
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: CJBSKWBXZWKODC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit aurora A kinase, which is overexpressed in many types of cancer.

Wirkmechanismus

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis and resistance to chemotherapy. By inhibiting aurora A kinase, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the formation of microtubules, which are essential for cell division. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its specificity for aurora A kinase. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide does not inhibit aurora B kinase, which is important for maintaining chromosome stability during cell division. This specificity reduces the risk of off-target effects and makes N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a valuable tool for studying the role of aurora A kinase in cancer.
One limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its low solubility in water. This can make it difficult to administer to cells in culture or in animal models. However, this limitation can be overcome by using appropriate solvents or formulations.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients.

Synthesemethoden

The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid to form an intermediate compound. The intermediate compound is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzaldehyde to form N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, colon, lung, and pancreatic cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as taxanes and gemcitabine.

Eigenschaften

Produktname

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Molekularformel

C23H26N2O5

Molekulargewicht

410.5 g/mol

IUPAC-Name

N-[4-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-5-9-20(10-6-17)30-16-21-2-1-13-29-21)24-19-7-3-18(4-8-19)23(27)25-11-14-28-15-12-25/h3-10,21H,1-2,11-16H2,(H,24,26)

InChI-Schlüssel

CJBSKWBXZWKODC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Kanonische SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.